molecular formula C17H28ClNO4 B14433738 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride CAS No. 78329-85-8

2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride

Cat. No.: B14433738
CAS No.: 78329-85-8
M. Wt: 345.9 g/mol
InChI Key: UQMXIJROEGDSEF-UHFFFAOYSA-N
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Description

2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butoxybenzoyl group, an ethyl group, and a hydroxyethyl group, all linked to an azanium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butoxybenzoic acid with ethylene oxide to form 2-(4-butoxybenzoyl)oxyethyl. This intermediate is then reacted with ethylamine and 2-chloroethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 2-(4-butoxybenzoyl)oxyethyl-ethylamine.

Scientific Research Applications

2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-butoxybenzoic acid: Shares the butoxybenzoyl group but lacks the azanium chloride moiety.

    2-chloroethylamine: Contains the ethyl and hydroxyethyl groups but differs in its overall structure.

    Ethylene oxide: A simpler compound used in the synthesis of the intermediate.

Uniqueness

2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in research and industrial settings.

Properties

78329-85-8

Molecular Formula

C17H28ClNO4

Molecular Weight

345.9 g/mol

IUPAC Name

2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride

InChI

InChI=1S/C17H27NO4.ClH/c1-3-5-13-21-16-8-6-15(7-9-16)17(20)22-14-11-18(4-2)10-12-19;/h6-9,19H,3-5,10-14H2,1-2H3;1H

InChI Key

UQMXIJROEGDSEF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CCO.[Cl-]

Origin of Product

United States

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